molecular formula C23H23N3O5 B7626221 [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7626221
M. Wt: 421.4 g/mol
InChI Key: WVIBLBFNMWNBCL-UHFFFAOYSA-N
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Description

The compound [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a synthetic organic molecule with potential applications in various fields including chemistry, biology, and medicine. Its structure features a phthalazine core, which is a bicyclic heterocycle, functionalized with an oxoethyl ester and a hexanoylamino phenyl group. This combination of functional groups imparts unique chemical properties and biological activities to the compound.

Properties

IUPAC Name

[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-3-4-9-20(28)24-16-12-10-15(11-13-16)19(27)14-31-23(30)21-17-7-5-6-8-18(17)22(29)26-25-21/h5-8,10-13H,2-4,9,14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIBLBFNMWNBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with readily available starting materials such as phthalic anhydride and 4-aminobenzamide.

  • Formation of Intermediate: : The initial step involves the formation of a phthalazine intermediate through cyclization reactions under controlled temperature and pH conditions.

  • Functional Group Addition:

Industrial Production Methods

While specific industrial production methods may vary, the general approach involves scaling up the laboratory synthesis with optimizations to enhance yield, purity, and cost-effectiveness. This typically includes:

  • Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems to improve reaction efficiency.

  • Purification Techniques: : Utilizing methods such as recrystallization, chromatography, and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

  • Substitution: : The aromatic ring of the hexanoylamino phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed under controlled conditions.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: : Alcohols and hydroxy derivatives.

  • Substitution Products: : Halogenated, nitrated, or sulfonated derivatives depending on the specific reagents used.

Scientific Research Applications

The compound [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several noteworthy applications in scientific research:

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential to interact with biological macromolecules, making it a candidate for drug discovery and development.

  • Medicine: : Explored for its potential therapeutic properties, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Employed in the development of new materials and coatings with specialized properties.

Mechanism of Action

The exact mechanism of action for [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate depends on its specific application:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : Its biological activity could involve pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, [2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits unique features:

  • Unique Structural Features: : The combination of the hexanoylamino phenyl group and the oxoethyl ester on a phthalazine core is distinctive.

  • Activity Profile: : The compound's activity profile may differ significantly, offering potential advantages in specific applications.

Similar Compounds

  • This compound

  • Other Substituted Phthalazines: : Similar compounds with variations in the substituent groups on the phthalazine core.

  • Hexanoylamino Phenyl Derivatives: : Compounds with different core structures but similar side groups.

This comprehensive overview highlights the compound's diverse potential and opens avenues for further research and development

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